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Introduction

Caspase-4, in humans, and its murine ortholog caspase-11, are key mediators of the non-
canonical inflammasome pathway, an innate immune response triggered by intracellular
lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Activation of caspase-4 leads to a
form of inflammatory cell death known as pyroptosis and the processing of pro-inflammatory
cytokines.[1][3] The fluorogenic substrate Ac-LEVD-AFC is a sensitive tool for quantifying
caspase-4 activity. This peptide substrate contains the recognition sequence LEVD, which is
specifically cleaved by active caspase-4. Upon cleavage, the highly fluorescent 7-amino-4-
trifluoromethylcoumarin (AFC) molecule is released, resulting in a measurable increase in
fluorescence. This application note provides a detailed protocol for measuring Ac-LEVD-AFC
fluorescence using a plate reader, enabling researchers to quantify caspase-4 activity in cell
lysates.

Principle of the Assay

The assay is based on the enzymatic cleavage of the Ac-LEVD-AFC substrate by active
caspase-4. The intact substrate is non-fluorescent. However, upon cleavage of the peptide
backbone by caspase-4, the AFC fluorophore is released. The free AFC emits a strong yellow-
green fluorescence when excited with light at approximately 400 nm, with a corresponding
emission maximum at around 505 nm.[4][5] The rate of AFC release is directly proportional to
the activity of caspase-4 in the sample, which can be continuously monitored using a
fluorescence plate reader.
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Caption: Non-canonical inflammasome signaling pathway.
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Caption: General workflow for the caspase-4 activity assay.

Materials and Reagents
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Reagent Supplier Catalog Number Storage
Ac-LEVD-AFC Cayman Chemical 10013 -20°C
Cell Lysis Buffer Various N/A 4°C
2X Reaction Buffer Various N/A 4°C
Dithiothreitol (DTT) Various N/A -20°C
Bovine Serum
) Various N/A 4°C
Albumin (BSA)
BCA Protein Assay Kit ~ Various N/A Room Temperature
96-well black, clear ]
Various N/A Room Temperature
bottom plates
Recombinant Human
R&D Systems 794-C4-010 -80°C

Caspase-4

Detailed Experimental Protocol
Reagent Preparation

Cell Lysis Buffer (1X): Prepare a lysis buffer containing 50 mM HEPES (pH 7.4), 100 mM
NacCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C. Immediately before use,
add protease inhibitors.

2X Reaction Buffer: Prepare a buffer containing 40 mM HEPES (pH 7.4), 200 mM NacCl,
0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT. Prepare fresh DTT solution and
add to the buffer immediately before use.

Ac-LEVD-AFC Substrate (1 mM Stock): Reconstitute lyophilized Ac-LEVD-AFC in DMSO to
a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.

Recombinant Caspase-4 (Positive Control): Reconstitute and dilute the enzyme according to
the manufacturer's instructions to generate a standard curve.

Cell Lysis
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o Culture cells to the desired density and treat with experimental compounds to induce
caspase-4 activity.

» For adherent cells, wash the cell monolayer with ice-cold PBS and aspirate. Add an
appropriate volume of ice-cold Cell Lysis Buffer and scrape the cells. For suspension cells,
pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C, wash with ice-cold PBS, and
resuspend the cell pellet in ice-cold Cell Lysis Buffer.

 Incubate the cell lysate on ice for 20 minutes with occasional vortexing.
o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

o Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microfuge tube. This
supernatant contains the active caspases.

Protein Quantification

o Determine the protein concentration of each cell lysate using a standard protein assay, such
as the BCA assay.

» Normalize the protein concentration of all samples to be within the linear range of the
caspase-4 assay.

Assay Setup

e In a 96-well black, clear-bottom plate, add the following to each well:
o Sample Wells: 50 pL of cell lysate (containing 50-200 ug of protein).
o Positive Control Wells: A serial dilution of recombinant active caspase-4.
o Negative Control (No Enzyme) Wells: 50 uL of Cell Lysis Buffer.
o Blank (No Substrate) Wells: 50 pL of cell lysate.

e Prepare the master mix by adding 5 pL of 1 mM Ac-LEVD-AFC to 45 puL of 2X Reaction
Buffer for each reaction.
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« Initiate the reaction by adding 50 pL of the master mix to each well (except the blank wells).
The final concentration of Ac-LEVD-AFC will be 50 uM.

e For blank wells, add 50 pL of 2X Reaction Buffer without the substrate.

Fluorescence Measurement

o Immediately place the 96-well plate into a fluorescence plate reader pre-heated to 37°C.

o Set the plate reader to measure fluorescence kinetically over a period of 1-2 hours, with
readings taken every 5-10 minutes.

o Plate Reader Settings:

[¢]

Excitation Wavelength: 400 nm

[e]

Emission Wavelength: 505 nm

[e]

Read Type: Kinetic

(¢]

Temperature: 37°C

[¢]

Gain Setting: Optimize the gain setting using a positive control well to ensure the signal is
within the linear range of the detector and does not become saturated.

Data Analysis and Presentation

o Subtract the background fluorescence (from the blank wells) from the fluorescence readings
of all other wells.

» Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each
sample.

o Determine the rate of the reaction (Vmax) by calculating the slope of the linear portion of the

curve.

» Normalize the caspase-4 activity to the protein concentration of the cell lysate.
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e The fold-increase in caspase-4 activity can be determined by comparing the activity in
treated samples to that in untreated control samples.[4]

Sample Data Table

Normalized
Protein Conc. Vmax Activity Fold Change
Sample ] )
(ng/pL) (RFU/min) (RFU/min/ug vs. Control
protein)
Untreated
2.0 150 75 1.0
Control
LPS (1 pg/mL) 2.0 750 375 5.0
LPS + Inhibitor X 2.0 225 112.5 15
Recombinant
N/A 1200 N/A N/A

Caspase-4 (1 U)

Troubleshooting

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.cephamls.com/caspase-4-assay-kit-fluorometric-with-ac-levd-afc-substrate/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Issue

Possible Cause

Solution

High background fluorescence

Autofluorescence from cell

lysate or media components.

Use a plate reader with
appropriate filters to minimize
background. Ensure complete
removal of phenol red-

containing media.

Low or no signal

Inactive enzyme, incorrect
buffer pH, or insufficient

substrate.

Use a positive control
(recombinant caspase-4) to
verify assay components.
Ensure the pH of the reaction
buffer is optimal (pH 7.4).
Check the concentration and
storage of the Ac-LEVD-AFC

substrate.

Signal saturation

Gain setting is too high, or too

much protein/enzyme is used.

Optimize the gain setting on
the plate reader. Perform a
titration of the cell lysate or
recombinant enzyme to find

the optimal concentration.

Non-linear reaction kinetics

Substrate depletion or enzyme

instability.

Reduce the incubation time or
use a lower concentration of
enzymel/lysate. Ensure all
reagents are kept on ice until

the start of the assay.

Conclusion

The Ac-LEVD-AFC-based fluorometric assay is a robust and sensitive method for quantifying

caspase-4 activity. By following this detailed protocol, researchers can obtain reliable and

reproducible data to investigate the role of caspase-4 in various biological processes,

particularly in the context of innate immunity and inflammatory diseases. Proper optimization of

experimental conditions, including protein concentration and plate reader settings, is crucial for

achieving accurate results.

© 2025 BenchChem. All rights reserved.

8/10

Tech Support


https://www.benchchem.com/product/b1370547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nim.nih.gov]

2. Non-canonical inflammasome activation of caspase-4/caspase-11 mediates epithelial
defenses against enteric bacterial pathogens - PMC [pmc.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. cephamls.com [cephamls.com]

5. abcam.com [abcam.com]

To cite this document: BenchChem. [Measuring Caspase-4 Activity with Ac-LEVD-AFC: An
Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1370547#measuring-ac-levd-afc-fluorescence-with-
a-plate-reader]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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